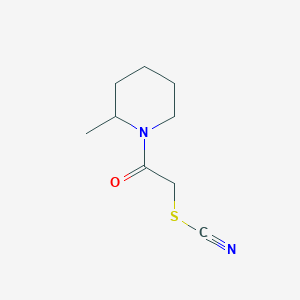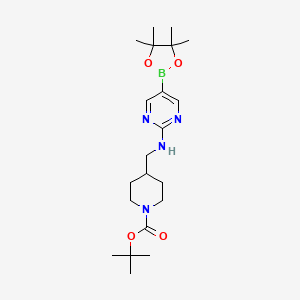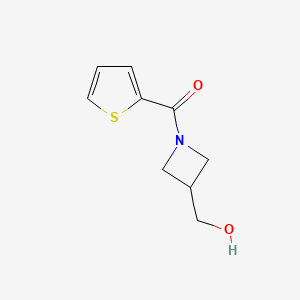
(3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone is a compound that features a unique combination of an azetidine ring and a thiophene ring The azetidine ring is a four-membered nitrogen-containing ring, while the thiophene ring is a five-membered sulfur-containing aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves the reaction of azetidine derivatives with thiophene derivatives under specific conditions. One common method involves the use of a base to deprotonate the azetidine, followed by nucleophilic substitution with a thiophene derivative. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
(3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at 0-25°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products Formed
Oxidation: (3-(Carboxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone.
Reduction: (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The azetidine ring is known to exhibit antimicrobial and antiviral properties, while the thiophene ring is associated with anti-inflammatory and anticancer activities. Researchers are investigating the compound’s ability to inhibit specific enzymes and pathways involved in disease processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows for the design of drugs that can target specific molecular pathways, making it a promising candidate for the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique combination of functional groups allows for the creation of polymers and other materials with specific properties, such as enhanced conductivity, stability, and reactivity.
作用机制
The mechanism of action of (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to the inhibition or activation of specific pathways. The thiophene ring can enhance the compound’s binding affinity and specificity, allowing for targeted therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.
相似化合物的比较
Similar Compounds
- (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-3-yl)methanone
- (3-(Hydroxymethyl)azetidin-1-yl)(furan-2-yl)methanone
- (3-(Hydroxymethyl)azetidin-1-yl)(pyridin-2-yl)methanone
Uniqueness
(3-(Hydroxymethyl)azetidin-1-yl)(thiophen-2-yl)methanone is unique due to its specific combination of an azetidine ring and a thiophene ring. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various applications. Its unique structure also provides opportunities for the development of novel therapeutic agents and advanced materials.
属性
IUPAC Name |
[3-(hydroxymethyl)azetidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-6-7-4-10(5-7)9(12)8-2-1-3-13-8/h1-3,7,11H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQNSGKRAKEPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
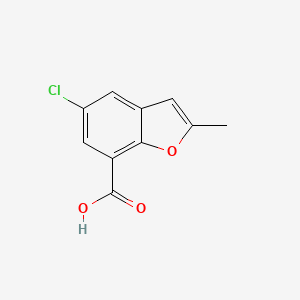
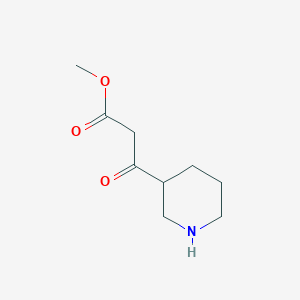

![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
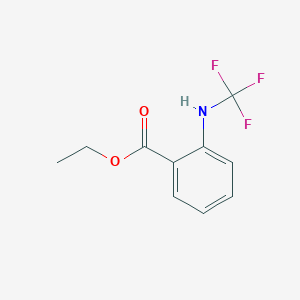
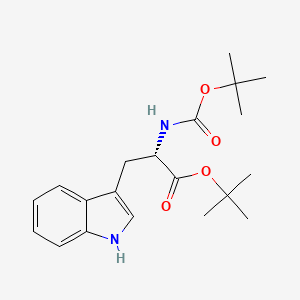

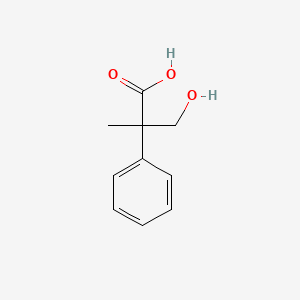
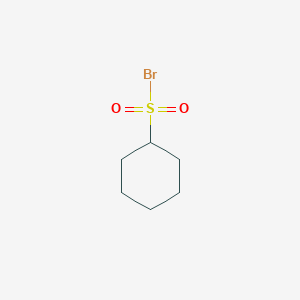
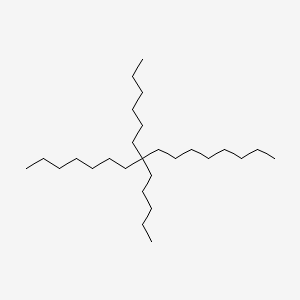
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)

